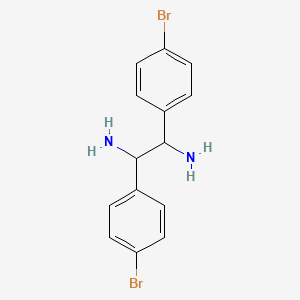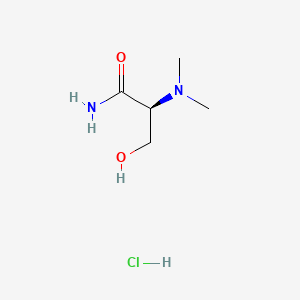
(2S)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Dimethylamino)-3-hydroxypropanamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride typically involves the reaction of (S)-3-chloro-2-hydroxypropanoic acid with dimethylamine. The reaction is carried out in an aqueous medium, and the product is isolated as the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and yield of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
(2S)-2-(Dimethylamino)-3-hydroxypropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2S)-2-(dimethylamino)-3-hydroxypropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
- (2S)-3-(Dimethylamino)-2-hydroxypropanoic acid
- 2-Dimethylamino-3-substituted 2H-pyrans
- 1,3-Diaminopropane and its derivatives
Comparison: (2S)-2-(Dimethylamino)-3-hydroxypropanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and reaction profiles, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-3-hydroxypropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)4(3-8)5(6)9;/h4,8H,3H2,1-2H3,(H2,6,9);1H/t4-;/m0./s1 |
InChIキー |
PYORAZQLLJPDBV-WCCKRBBISA-N |
異性体SMILES |
CN(C)[C@@H](CO)C(=O)N.Cl |
正規SMILES |
CN(C)C(CO)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


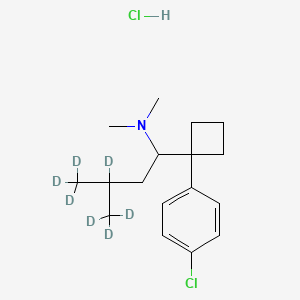
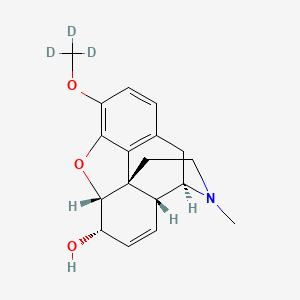

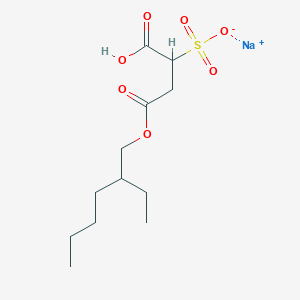
![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
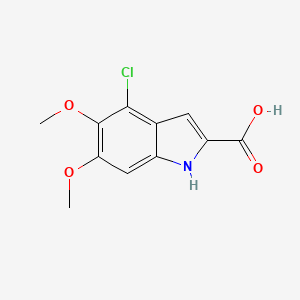
![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)

![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
